molecular formula C20H24ClN3O3S2 B2985379 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215601-72-1

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2985379
CAS RN: 1215601-72-1
M. Wt: 454
InChI Key: CANIQQSISJMCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O3S2 and its molecular weight is 454. The purity is usually 95%.
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Scientific Research Applications

Theoretical Investigation of Antimalarial Sulfonamides

Reactivity studies of N-(phenylsulfonyl)acetamide derivatives, including those with benzo[d]thiazol-2-ylthio derivatives, have shown potential in antimalarial activity. Theoretical calculations and molecular docking studies have highlighted their effectiveness against Plasmodium enzymes, indicating a promising area for developing new antimalarial agents (Fahim & Ismael, 2021).

Antimicrobial Activity of Novel Sulfonamide Derivatives

Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, reacting with various nitrogen nucleophiles including benzo[d]thiazol-2-ylthio derivatives, has led to compounds with significant antimicrobial activity. Theoretical and experimental analyses have provided insights into their potential as antimicrobial agents (Fahim & Ismael, 2019).

Metabolic Stability in PI3K/mTOR Dual Inhibitors

A study on N-(6-(6-Chloro-5-(4-fluorophenylsulfonylamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide revealed its potent inhibition of PI3Kα and mTOR. Alterations to the benzothiazole ring were explored to improve metabolic stability, demonstrating the compound's relevance in cancer therapy research (Stec et al., 2011).

Corrosion Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting properties against steel in acidic environments. Their high efficiency and adsorption characteristics suggest potential industrial applications in corrosion protection (Hu et al., 2016).

Diverse Chemical Library from Ketonic Mannich Base

Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, a diverse library of compounds has been generated, demonstrating the versatility of this approach in creating a range of chemical entities for further pharmacological investigation (Roman, 2013).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2.ClH/c1-22(2)13-8-14-23(20-21-17-11-6-7-12-18(17)27-20)19(24)15-28(25,26)16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANIQQSISJMCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride

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